molecular formula C7H9NO2 B064928 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one CAS No. 174095-92-2

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one

Cat. No.: B064928
CAS No.: 174095-92-2
M. Wt: 139.15 g/mol
InChI Key: WFFOVSZIZLNKDK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridinone, characterized by the presence of hydroxyl and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyridine with hydroxylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired pyridinone derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,5-dimethyl-4-pyridone.

    Reduction: Formation of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-ol.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a chelating agent for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one involves its ability to interact with various molecular targets. As a chelating agent, it can bind to metal ions, forming stable complexes. This property is particularly useful in medicinal chemistry for the development of metal-based drugs. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with biological molecules.

Comparison with Similar Compounds

  • 3-Hydroxy-2-methyl-1H-pyridin-4-one
  • 3-Hydroxy-4-methyl-1H-pyridin-2-one
  • 2,5-Dimethyl-1H-pyridin-4-one

Comparison: 3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for metal ions and biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOVSZIZLNKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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